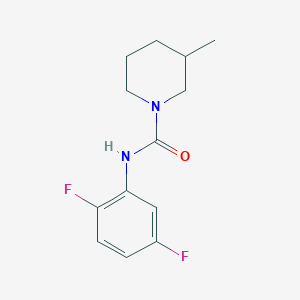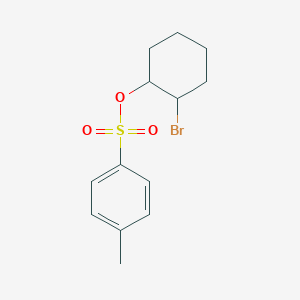
(2-Bromocyclohexyl) 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromocyclohexyl) 4-methylbenzenesulfonate is an organic compound that features a bromocyclohexyl group attached to a 4-methylbenzenesulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromocyclohexyl) 4-methylbenzenesulfonate typically involves the esterification of 2-bromocyclohexanol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is similar but optimized for larger quantities. The reaction is conducted in large reactors with efficient mixing and temperature control. The use of continuous flow reactors can also enhance the efficiency and yield of the process. The product is then purified through crystallization or distillation to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromocyclohexyl) 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclohexene derivatives.
Oxidation and Reduction: The cyclohexyl ring can be oxidized to form ketones or reduced to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are employed.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is common.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination: Cyclohexene derivatives are formed.
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Reduction: Cyclohexane derivatives.
Applications De Recherche Scientifique
(2-Bromocyclohexyl) 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Material Science: It is used in the preparation of polymers and other materials with unique properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of (2-Bromocyclohexyl) 4-methylbenzenesulfonate involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The bromine atom acts as a leaving group, facilitating these reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Iodocyclohexyl) 4-methylbenzenesulfonate
- (2-Chlorocyclohexyl) 4-methylbenzenesulfonate
- (2-Fluorocyclohexyl) 4-methylbenzenesulfonate
Uniqueness
(2-Bromocyclohexyl) 4-methylbenzenesulfonate is unique due to the presence of the bromine atom, which provides a good balance between reactivity and stability. Bromine is less reactive than iodine but more reactive than chlorine, making it suitable for a wide range of chemical transformations. Additionally, the 4-methylbenzenesulfonate group enhances the compound’s solubility and stability, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
5433-23-8 |
|---|---|
Formule moléculaire |
C13H17BrO3S |
Poids moléculaire |
333.24 g/mol |
Nom IUPAC |
(2-bromocyclohexyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H17BrO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h6-9,12-13H,2-5H2,1H3 |
Clé InChI |
BFTYQNCPCZHZSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


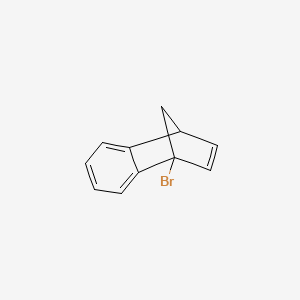
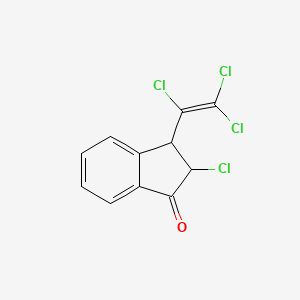

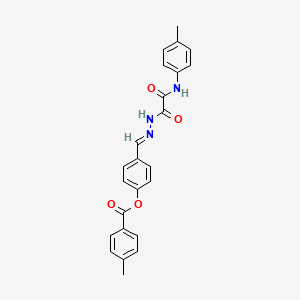

![1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one](/img/structure/B15075523.png)
![1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione](/img/structure/B15075528.png)
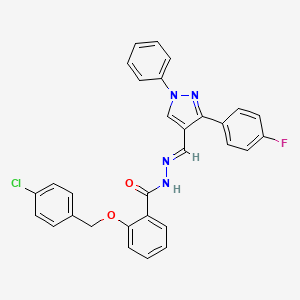
![1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro-](/img/structure/B15075536.png)
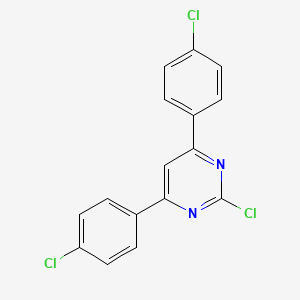
![4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B15075566.png)
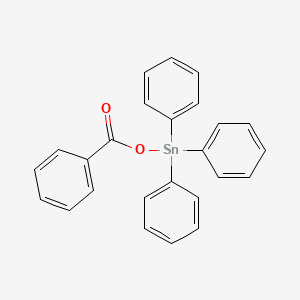
![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
